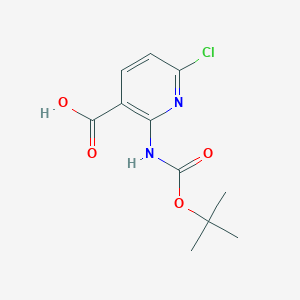

2-Boc-amino-6-chloro-nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-8-6(9(15)16)4-5-7(12)13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQPHEBAPHGVEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Boc-amino-6-chloro-nicotinic acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(tert-butoxycarbonylamino)-6-chloronicotinic acid, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and reactivity of this versatile molecule, offering field-proven insights and detailed experimental protocols.

Introduction: A Strategic Building Block

2-Boc-amino-6-chloro-nicotinic acid (also known as 6-chloro-2-((tert-butoxycarbonyl)amino)pyridine-3-carboxylic acid) has emerged as a valuable scaffold in the synthesis of complex heterocyclic compounds, particularly those with therapeutic potential. Its trifunctional nature—a nucleophilic Boc-protected amine, an electrophilic chloro-substituted pyridine ring, and a carboxylic acid ready for amide coupling—makes it a highly strategic starting material for generating diverse molecular libraries. The strategic placement of these functional groups allows for sequential and site-selective modifications, a crucial aspect in the efficient construction of novel drug candidates. The presence of the chlorine atom is particularly significant as it is a key handle for cross-coupling reactions, enabling the introduction of a wide range of substituents into the pyridine core.[1]

Physicochemical and Spectroscopic Profile

While specific experimental data for 2-Boc-amino-6-chloro-nicotinic acid is not extensively published in readily available literature, we can infer its properties based on its constituent functional groups and data from its parent molecules, 2-amino-6-chloronicotinic acid and 2-chloronicotinic acid.

Table 1: Physicochemical Properties

| Property | Value (Predicted/Inferred) | Rationale/Supporting Data |

| Molecular Formula | C12H15ClN2O4 | |

| Molecular Weight | 286.71 g/mol | |

| Appearance | Expected to be a white to off-white solid. | Based on related nicotinic acid derivatives. |

| Melting Point | Expected to be higher than 2-chloronicotinic acid (176-178 °C) due to increased molecular weight and potential for hydrogen bonding, but likely to decompose upon melting. | 2-chloronicotinic acid melting point from Safety Data Sheet.[2] |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Sparingly soluble in water and nonpolar organic solvents. | General solubility of Boc-protected amino acids and nicotinic acid derivatives. |

| Stability | The Boc-protecting group is sensitive to strong acids. The compound should be stored in a cool, dry place away from strong oxidizing agents.[] | General stability of Boc-protected compounds. |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protecting group (a singlet around 1.5 ppm), and aromatic protons on the pyridine ring. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the chlorine and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the Boc group and the carboxylic acid, as well as the carbons of the pyridine ring and the tert-butyl group.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the Boc group and the carboxylic acid, and C-Cl stretching. The C=O stretching of the carboxylic acid is expected around 1700-1725 cm⁻¹, while the carbamate C=O will appear around 1680-1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.

Synthesis of 2-Boc-amino-6-chloro-nicotinic acid

The synthesis of 2-Boc-amino-6-chloro-nicotinic acid typically starts from the commercially available 2-amino-6-chloronicotinic acid. The key transformation is the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Sources

2-Boc-amino-6-chloro-nicotinic acid structure elucidation

Title: Structural Elucidation of 2-(tert-Butoxycarbonylamino)-6-chloronicotinic Acid: A Technical Validation Protocol

Executive Summary

The structural validation of 2-Boc-amino-6-chloro-nicotinic acid represents a critical checkpoint in the synthesis of kinase inhibitors and pyridine-based heterocycles. This intermediate presents unique characterization challenges, including rotameric broadening in NMR spectra due to the carbamate functionality and potential regiochemical ambiguity regarding the chlorine and amine positions.

This guide provides a definitive, self-validating protocol for the structural elucidation of this scaffold. By synthesizing high-resolution mass spectrometry (HRMS) fragmentation logic with advanced 2D NMR correlation spectroscopy, this document establishes a "Pass/Fail" criterion for researchers in drug discovery.

Part 1: Synthetic Context & Impurity Profile

To elucidate the structure, one must first understand the genesis of the molecule. The regiochemistry is typically established during the nucleophilic aromatic substitution (

-

Precursor: 2,6-Dichloronicotinic acid.

-

Transformation: Selective amination at the C2 position followed by Boc-protection.

-

Critical Impurity: The C6-amino regioisomer (6-Boc-amino-2-chloro-nicotinic acid).

-

Why it matters: The C2 position is more electrophilic due to the inductive effect of the adjacent carboxylic acid and the stabilization of the transition state via hydrogen bonding. However, steric hindrance can occasionally favor C6 attack. Distinguishing these isomers is the primary objective of the elucidation.

-

Part 2: Mass Spectrometry (HRMS) – Molecular Formula & Fragmentation

Before NMR analysis, HRMS confirms the elemental composition and the presence of the labile Boc group.

Method: ESI (Negative Mode is preferred for the free carboxylic acid; Positive Mode for the Boc-amine).

Fragmentation Logic (Positive Mode, ESI+):

-

Parent Ion:

expected at m/z ~273/275 (3:1 ratio due to -

Primary Fragmentation (Boc Loss):

-

Loss of tert-butyl group (isobutylene, -56 Da).

-

Loss of

(-44 Da). -

Diagnostic Peak: The appearance of the

peak (corresponding to the free amino acid) is the signature of the Boc group.

-

Self-Validating Check:

If the isotopic pattern does not show a 3:1 ratio (Cl signature), the halogenation is absent. If the loss of 56 Da is not observed, the Boc protection has failed.

Part 3: NMR Spectroscopy – The Core Elucidation

This is the definitive method for proving regiochemistry.

Solvent Selection: DMSO-

NMR Analysis (400+ MHz)

The pyridine ring contains only two aromatic protons, H4 and H5. Their splitting pattern and chemical shift are diagnostic.[1]

| Proton | Multiplicity | Approx.[1][2][3][4][5][6][7][8] Shift ( | Coupling ( | Structural Justification |

| H4 | Doublet (d) | 8.10 – 8.30 ppm | ~8.0 Hz | Deshielded by the adjacent carboxylic acid (anisotropy) and |

| H5 | Doublet (d) | 7.20 – 7.40 ppm | ~8.0 Hz | Shielded relative to H4; located |

| NH | Broad Singlet | 10.0 – 11.5 ppm | - | Downfield shift indicates intramolecular H-bonding with the C3-COOH or Pyridine N. |

| Boc | Singlet (s) | ~1.45 ppm | - | Integration must be 9H. |

The Rotamer Warning (Expert Insight): Boc-amino pyridines frequently exhibit rotamers at room temperature, appearing as "double peaks" or broad humps.

-

Protocol: If peaks are split/broad, heat the NMR probe to 320-330 K . Coalescence into sharp doublets confirms rotamers rather than impurities.

NMR & DEPT

-

Carbonyls: Two distinct signals.

-

Acid (

): ~165-168 ppm. -

Carbamate (

): ~152 ppm.[9]

-

-

Aromatic Carbons:

-

C2 (N-linked): Deshielded (~150-155 ppm).

-

C6 (Cl-linked): Distinctive shift (~148-152 ppm).

-

C3 (Acid-linked): Shielded by ortho-amino effect (~110-120 ppm).

-

2D NMR: The Regiochemistry Proof (HMBC)

This is the "Judge" of the structure. We must prove the

-

Experiment:

HMBC (Heteronuclear Multiple Bond Correlation). -

Key Correlation Path:

-

Identify the Acid Carbonyl (C=O at ~165 ppm).

-

Look for a 3-bond correlation from an aromatic proton to this Acid C=O.

-

The Logic:

-

H4 is ortho to the acid (3 bonds away). H4 will correlate strongly with the Acid C=O.

-

H5 is meta to the acid (4 bonds away). H5 will NOT show a strong correlation to the Acid C=O.

-

-

Confirming C2-N:

-

H4 should also correlate to C2 (3-bond).

-

H4 should correlate to C6 (3-bond).

-

-

Visualization of HMBC Logic:

Caption: HMBC connectivity map. The correlation between H4 and the Acid Carbonyl confirms the relative positioning of the acid and the aromatic ring protons.

Part 4: Quality Control & "Pass/Fail" Criteria

To ensure data integrity in a drug development pipeline, apply this QC matrix.

| Test | Observation | Result |

| Visual Appearance | White to off-white solid | Pass |

| HRMS (ESI+) | Pass | |

| Two doublets ( | Pass | |

| Broad humps instead of sharp doublets. | Inconclusive (Run at 330K) | |

| HMBC | Low-field doublet (H4) correlates to Acid C=O. | Pass (Regiochemistry Confirmed) |

| TLC/HPLC | Single spot/peak ( | Pass |

Part 5: Workflow Diagram

The following diagram illustrates the decision tree for the structural elucidation process.

Caption: Step-by-step elucidation workflow including the critical thermal checkpoint for rotamer resolution.

References

- Context: Provides baseline chemical shifts for the 2-chloronicotinic acid core, establishing H4/H5 shifts prior to Boc protection.

-

Royal Society of Chemistry (RSC). (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Retrieved from [Link]

- Context: Authoritative source for ESI-MS fragmentation mechanisms, specifically the loss of isobutylene and CO2

-

National Institutes of Health (NIH) / PubMed. (2010). Differentiation of Boc-protected peptide isomers by ESI-MS/MS. Retrieved from [Link]

- Context: Validates the mass spectrometry fragmentation patterns specific to Boc-protected amino functionalities.

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts of Pyridine Derivatives. Retrieved from [Link]

- Context: General reference for predicting substituent effects (Chloro, Carboxyl, Amino) on pyridine ring proton shifts.

Sources

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. caod.oriprobe.com [caod.oriprobe.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. UCSD SSPPS NMR Facility: Single bond correlations in HMBC spectra [sopnmr.blogspot.com]

- 9. 6-Chloronicotinic acid(5326-23-8) 1H NMR spectrum [chemicalbook.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Strategic Utility of 2-Boc-amino-6-chloro-nicotinic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high efficacy and specificity is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of pharmaceuticals due to their ability to engage in a wide range of biological interactions. Among these, 2-Boc-amino-6-chloro-nicotinic acid (CAS No. 1224194-44-8) has emerged as a crucial building block, offering a unique combination of functionalities that are highly sought after in the synthesis of complex molecular architectures, especially in the realm of kinase inhibitors for oncology and inflammatory diseases.

This technical guide provides an in-depth exploration of 2-Boc-amino-6-chloro-nicotinic acid, from its chemical and physical properties to its synthesis and strategic applications in drug discovery. By understanding the nuances of this versatile intermediate, researchers can unlock its potential to accelerate the development of next-generation targeted therapies.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 1224194-44-8 | J&K Scientific[1] |

| Molecular Formula | C₁₁H₁₃ClN₂O₄ | BLD Pharmatech |

| Molecular Weight | 272.68 g/mol | BLD Pharmatech |

| IUPAC Name | 6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | PubChem[1] |

| Appearance | White to off-white solid | (Inferred from typical appearance of similar compounds) |

| Solubility | Soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. | ChemBK[1] |

Safety Information:

2-Boc-amino-6-chloro-nicotinic acid and its precursors, such as 2-amino-6-chloronicotinic acid, are classified as irritants. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

According to GHS classifications for the related compound 2-amino-6-chloronicotinic acid, the following hazards are identified:

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

Strategic Synthesis: A Rationale-Driven Approach

While a specific, publicly available, step-by-step protocol for the synthesis of 2-Boc-amino-6-chloro-nicotinic acid is not extensively documented, a robust synthetic strategy can be devised based on established organic chemistry principles and analogous transformations found in the literature. The most logical and field-proven approach involves a two-step process starting from the commercially available 2-amino-6-chloronicotinic acid.

Step 1: Boc Protection of the Amino Group

The foundational step is the protection of the nucleophilic amino group as a tert-butoxycarbonyl (Boc) carbamate. This is a crucial maneuver to prevent unwanted side reactions at the amino position during subsequent chemical modifications. The Boc protecting group is widely favored in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-6-chloronicotinic acid (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Add a base such as sodium bicarbonate or triethylamine (2-3 equivalents) to the solution to deprotonate the carboxylic acid and facilitate the reaction.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) in THF to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, acidify the mixture with a dilute aqueous acid (e.g., 1M HCl) to a pH of ~3-4. This will protonate the carboxylate and any remaining base.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-Boc-amino-6-chloro-nicotinic acid.

Causality Behind Experimental Choices:

-

Solvent System: The use of a biphasic solvent system (THF/water) ensures the solubility of both the polar starting material and the less polar Boc anhydride.

-

Base: The base is essential to neutralize the acidic proton of the carboxylic acid, preventing it from reacting with the Boc anhydride, and to scavenge the tert-butoxycarbonyloxy anion byproduct.

-

Boc Anhydride: Boc₂O is the standard reagent for Boc protection due to its high reactivity and the innocuous nature of its byproducts (carbon dioxide and tert-butanol).

Caption: Synthetic workflow for the preparation of 2-Boc-amino-6-chloro-nicotinic acid.

Reactivity and Synthetic Utility

The chemical architecture of 2-Boc-amino-6-chloro-nicotinic acid provides three key points of reactivity that can be selectively addressed:

-

The Carboxylic Acid: This functional group is readily activated for amide bond formation, a cornerstone of many drug syntheses. Coupling with various amines in the presence of standard coupling reagents (e.g., HATU, HOBt/EDC) allows for the introduction of diverse side chains and the construction of larger, more complex molecules.

-

The Chloro Group: The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of substituents, including amines, alcohols, and thiols, further expanding the molecular diversity accessible from this building block.

-

The Boc-Protected Amino Group: The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free amine. This newly deprotected amine can then participate in a variety of chemical transformations, such as acylation, alkylation, or sulfonylation, enabling further elaboration of the molecular scaffold.

This trifecta of reactive sites, each addressable under distinct reaction conditions, makes 2-Boc-amino-6-chloro-nicotinic acid a highly versatile and powerful tool in combinatorial chemistry and lead optimization campaigns.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of 2-Boc-amino-6-chloro-nicotinic acid in drug discovery lies in its use as a key intermediate for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Targeting Oncogenic and Inflammatory Pathways:

Substituted aminopyridines are privileged scaffolds for the development of ATP-competitive kinase inhibitors. The nitrogen atoms of the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. The substituents at the 2-, 3-, and 6-positions can be tailored to occupy specific pockets within the ATP-binding site, thereby conferring both potency and selectivity.

For instance, nicotinic acid derivatives have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is essential for tumor growth and metastasis.[3] By utilizing 2-Boc-amino-6-chloro-nicotinic acid, medicinal chemists can systematically modify the substituents at the 3- and 6-positions to optimize binding to the VEGFR-2 active site.

Caption: Simplified signaling pathway illustrating the mechanism of action for a kinase inhibitor.

Case Study: A Hypothetical Synthesis of a Kinase Inhibitor

The following hypothetical synthetic scheme illustrates how 2-Boc-amino-6-chloro-nicotinic acid can be employed to generate a potential kinase inhibitor.

-

Amide Coupling: The carboxylic acid of 2-Boc-amino-6-chloro-nicotinic acid is coupled with a desired amine (R₁-NH₂) using standard peptide coupling reagents to form an amide bond.

-

Nucleophilic Aromatic Substitution: The chloro group is then displaced by a second amine (R₂-NH₂) via an SNAr reaction, often facilitated by a palladium catalyst or by heating in the presence of a base.

-

Boc Deprotection: Finally, the Boc group is removed with a strong acid, such as TFA, to yield the final kinase inhibitor.

This modular approach allows for the rapid generation of a library of compounds with diverse R₁ and R₂ groups for structure-activity relationship (SAR) studies.

Conclusion: An Indispensable Tool for the Modern Medicinal Chemist

2-Boc-amino-6-chloro-nicotinic acid represents a prime example of a strategically designed building block that empowers medicinal chemists to efficiently synthesize complex and biologically active molecules. Its unique combination of a protected amine, a reactive carboxylic acid, and a displaceable chlorine atom on a pyridine scaffold provides a versatile platform for the construction of novel kinase inhibitors and other targeted therapeutics. A deep understanding of its properties, synthesis, and reactivity is essential for any researcher or drug development professional aiming to innovate in the fields of oncology, immunology, and beyond. As the demand for more selective and potent drugs continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase.

References

-

Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available at: [Link]

-

Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Method for preparing 2-chloronicotinic acid. Patsnap. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-6-chloronicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

J&K Scientific. (n.d.). 2-Boc-amino-6-chloro-nicotinic acid. Retrieved from [Link]

- BLD Pharmatech. (n.d.). 2-((tert-Butoxycarbonyl)amino)-6-chloronicotinic acid.

-

ChemBK. (2024). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. Available at: [Link]

-

MySkinRecipes. (n.d.). Tert-Butyl N-(6-Chloro-2-Formylpyridin-3-Yl)Carbamate. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloronicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Synthesis of 2-[(tert-butoxycarbonyl)amino]-6-chloronicotinic Acid: An In-Depth Technical Guide

Introduction: Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic synthesis of highly functionalized heterocyclic scaffolds is paramount. Among these, 2-[(tert-butoxycarbonyl)amino]-6-chloronicotinic acid stands out as a pivotal intermediate. Its unique trifunctional nature—a carboxylic acid for amide bond formation, a Boc-protected amine for controlled deprotection and subsequent derivatization, and a reactive chlorine atom for nucleophilic aromatic substitution or cross-coupling reactions—renders it an invaluable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of this key intermediate, grounded in established chemical principles and supported by practical, field-proven insights. We will delve into a reliable synthetic pathway, elucidating the rationale behind each experimental choice to ensure both reproducibility and a thorough understanding of the underlying chemistry. This molecule is a crucial component in the synthesis of a variety of pharmacologically active compounds, including but not limited to, enzyme inhibitors and receptor modulators.

Synthetic Strategy: A Two-Step Approach

The most direct and efficient synthesis of 2-[(tert-butoxycarbonyl)amino]-6-chloronicotinic acid is achieved through a two-step sequence starting from the commercially available 2-amino-6-chloronicotinic acid. This strategy involves the selective protection of the amino group with a tert-butoxycarbonyl (Boc) moiety.

Caption: Overall synthetic route for the target molecule.

This approach is favored due to the ready availability of the starting material and the high efficiency and selectivity of the Boc protection reaction under mild conditions. The Boc group is ideal for this purpose as it is stable to a wide range of reaction conditions, yet can be readily removed under acidic conditions when required for subsequent synthetic transformations.

Experimental Protocol: Boc Protection of 2-Amino-6-chloronicotinic Acid

This section provides a detailed, step-by-step protocol for the synthesis of 2-[(tert-butoxycarbonyl)amino]-6-chloronicotinic acid. The causality behind the choice of reagents, solvents, and conditions is explained to provide a deeper understanding of the process.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Amino-6-chloronicotinic acid | ≥97% | Commercially Available | Starting material. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade | Commercially Available | Boc-protecting agent. |

| Triethylamine (Et₃N) | Anhydrous | Commercially Available | Base catalyst. |

| Acetone | Anhydrous | Commercially Available | Reaction solvent. |

| Deionized Water | N/A | In-house | Used in workup. |

| Ethyl Acetate | ACS Grade | Commercially Available | Extraction solvent. |

| 1 M Hydrochloric Acid (HCl) | N/A | In-house | Used for acidification. |

| Brine (saturated NaCl solution) | N/A | In-house | Used in workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | Drying agent. |

Step-by-Step Procedure

Caption: Step-by-step experimental workflow.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-6-chloronicotinic acid (1.0 eq.) in a mixture of acetone and water (a common ratio is 2:1 v/v). The use of a co-solvent system is crucial as it helps to dissolve both the polar starting material and the less polar di-tert-butyl dicarbonate.

-

Addition of Base: To the suspension, add triethylamine (1.5 eq.). The triethylamine acts as a base to deprotonate the carboxylic acid and to neutralize the acidic byproducts of the reaction, thereby driving the reaction to completion.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.2 eq.) portion-wise to the reaction mixture. An excess of the Boc anhydride is used to ensure complete conversion of the starting material. The reaction is exothermic, so slow addition is recommended to maintain control over the reaction temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Solvent Removal: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator. This step is important to facilitate the subsequent aqueous workup.

-

Aqueous Workup: To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel. The organic layer is separated and discarded. This wash step removes any unreacted di-tert-butyl dicarbonate and other non-polar impurities.

-

Acidification and Product Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M hydrochloric acid. The acidification protonates the carboxylate group, causing the desired product to precipitate out of the solution as it is less soluble in acidic water.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume). The product will move into the organic layer.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2-[(tert-butoxycarbonyl)amino]-6-chloronicotinic acid as a solid.

Mechanism of Boc Protection

The reaction proceeds via a nucleophilic attack of the amino group of 2-amino-6-chloronicotinic acid on one of the carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate then collapses, eliminating a molecule of tert-butanol and carbon dioxide, to form the stable carbamate product.

Caption: Simplified mechanism of the Boc protection reaction.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the Boc group and the overall structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbamate carbonyl and the carboxylic acid.

Safety Considerations

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

-

Triethylamine is a flammable and corrosive liquid.

-

Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Conclusion

The synthesis of 2-[(tert-butoxycarbonyl)amino]-6-chloronicotinic acid via the Boc protection of 2-amino-6-chloronicotinic acid is a robust and efficient method for preparing this valuable synthetic intermediate. The protocol described herein, along with the mechanistic insights and practical considerations, provides a solid foundation for researchers, scientists, and drug development professionals to confidently produce this key building block for their research endeavors. The straightforward nature of the reaction and the stability of the product make it an indispensable tool in the synthesis of novel therapeutic agents.

References

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.

- Lapiere, C. L., & Delarge, J. (1975). Synthesis of 2-chloro-3-pyridinecarboxylic acid and derivatives. Journal of Heterocyclic Chemistry, 12(4), 735-737.

- Yamanaka, H., Ohba, S., & Sakamoto, T. (1983). Site-selectivity in the Reaction of Pyridine 1-Oxides with Phosphoryl Chloride. Heterocycles, 20(11), 2125-2128.

- CN1793110A - Process for preparing Boc protected amino acid by (Boc)2O. (2006).

- CN101117332B - The preparation method of 2-chloronicotinic acid. (2011).

Spectroscopic Characterization Guide: 2-Boc-amino-6-chloro-nicotinic acid

Executive Summary

Compound: 2-((tert-butoxycarbonyl)amino)-6-chloronicotinic acid CAS: 1224194-44-8 (Acid form) Formula: C₁₁H₁₃ClN₂O₄ MW: 272.68 g/mol

This technical guide provides a comprehensive spectroscopic analysis of 2-Boc-amino-6-chloro-nicotinic acid , a critical pharmacophore in the synthesis of SHP2 inhibitors (e.g., TNO155 analogs) and other kinase-targeted therapeutics. The presence of the tert-butoxycarbonyl (Boc) protecting group on the 2-amino position and the chlorine at the 6-position creates a unique electronic environment on the pyridine ring, necessitating precise interpretation of NMR and MS data to distinguish it from common impurities like the deprotected starting material (2-amino-6-chloronicotinic acid) or decarboxylated byproducts.

Part 1: Structural Logic & Synthesis Context

To accurately interpret spectral data, one must understand the synthesis pathway, as the most common spectral "ghosts" are unreacted starting materials or hydrolysis products.

Synthesis Workflow

The compound is typically synthesized via the protection of 2-amino-6-chloronicotinic acid using di-tert-butyl dicarbonate (Boc₂O).

Figure 1: Synthesis and degradation pathway. Note that exposure to strong acids during workup can cleave the Boc group, reappearing as the starting material in spectra.

Part 2: Spectroscopic Characterization[1][2]

Nuclear Magnetic Resonance (¹H NMR)

Solvent Selection: DMSO-d₆ is the preferred solvent. The compound has poor solubility in CDCl₃ due to the carboxylic acid moiety and the polarity of the pyridine ring. DMSO also stabilizes the exchangeable protons (NH and COOH), making them visible.

Diagnostic Signals (400 MHz, DMSO-d₆):

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment Logic |

| COOH | 13.0 - 13.8 | Broad Singlet | 1H | - | Acidic proton; often very broad or invisible if wet. |

| NH | 10.2 - 10.8 | Singlet | 1H | - | Amide/Carbamate NH. Deshielded by the electron-withdrawing Boc and pyridine ring. |

| H-4 | 8.15 - 8.25 | Doublet | 1H | J ≈ 8.0-8.2 | Ortho to COOH . Strongly deshielded by the adjacent carbonyl anisotropy. |

| H-5 | 7.15 - 7.25 | Doublet | 1H | J ≈ 8.0-8.2 | Ortho to Cl . Shielded relative to H-4; exhibits characteristic ortho-coupling. |

| Boc | 1.45 - 1.50 | Singlet | 9H | - | The tert-butyl methyls. Intense diagnostic singlet. |

Critical Interpretation:

-

The Pyridine Doublets: The hallmark of this scaffold is the pair of doublets (H4 and H5) with an ortho-coupling constant of ~8 Hz.

-

If you see singlets, you may have chlorinated the wrong position or lost a proton.

-

If the integration of the aromatic region to the Boc region is not 2:9, check for residual Boc₂O (singlet at ~1.4 ppm) or starting material (missing Boc peak).

-

-

Shift Differences: In the starting material (unprotected amine), H4 typically appears upfield (~8.0 ppm). The Boc group introduces slight deshielding.

Carbon NMR (¹³C NMR)

Solvent: DMSO-d₆ Key Peaks:

-

Carbonyls: Two distinct signals in the 150-170 ppm range.

-

~165 ppm: Carboxylic Acid (-COOH).

-

~152 ppm: Carbamate Carbonyl (N-C =O).

-

-

Aromatic Region:

-

~150-155 ppm: C-2 (Attached to N).

-

~148-150 ppm: C-6 (Attached to Cl).

-

~140 ppm: C-4 (Ortho to COOH).

-

~118 ppm: C-5 (Ortho to Cl).

-

~115 ppm: C-3 (Ipso to COOH).

-

-

Aliphatic Region:

-

~80-82 ppm: Quaternary carbon of t-butyl group.

-

~28 ppm: Methyl carbons of t-butyl group (intense signal).

-

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI)

-

Negative Mode (ESI-): Preferred for carboxylic acids.

-

Positive Mode (ESI+): Useful for confirming the Boc group stability.

Fragmentation Logic: The Boc group is acid-labile and thermally sensitive. In the mass spectrometer source, "in-source fragmentation" is common.

Figure 2: ESI+ Fragmentation pathway. The appearance of m/z 173 does not necessarily mean the sample is degraded; it indicates the lability of the Boc group in the MS source.

Data Summary:

-

[M+H]⁺: 273.1 (³⁵Cl) / 275.1 (³⁷Cl).

-

[M-H]⁻: 271.1 (³⁵Cl).

-

Isotope Pattern: A distinct 3:1 ratio of peaks separated by 2 Da confirms the presence of one Chlorine atom.

Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) on solid powder.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2800 - 3200 | O-H Stretch | Broad, overlapping band characteristic of carboxylic acid dimers. |

| 3300 - 3400 | N-H Stretch | Weak/Sharp band (often buried in OH broadness). |

| 1710 - 1740 | C=O (Carbamate) | Strong, sharp stretch for the Boc carbonyl. |

| 1680 - 1700 | C=O (Acid) | Strong stretch for the carboxylic acid carbonyl. |

| 1580, 1450 | C=C / C=N | Pyridine ring skeletal vibrations. |

| 1150 - 1250 | C-O-C | Ether stretch of the Boc group. |

Part 3: Experimental Protocol (Self-Validating)

To generate the sample for the above data, follow this standard preparation method.

Reagents:

-

2-Amino-6-chloronicotinic acid (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Catalyst

-

Triethylamine (Et₃N) (1.2 equiv)

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Procedure:

-

Dissolution: Suspend 2-amino-6-chloronicotinic acid in DCM. Add Et₃N. The suspension may not clear immediately.

-

Catalysis: Add DMAP.

-

Addition: Add Boc₂O (dissolved in minimal DCM) dropwise at 0°C. Allow to warm to Room Temperature (RT).

-

Monitoring: Stir for 4-16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

-

Workup (Critical):

-

Dilute with DCM.

-

Wash with 0.5 M Citric Acid (pH ~4). Do not use strong HCl, or you will deprotect the Boc group.

-

Wash with Brine. Dry over Na₂SO₄.

-

-

Purification: Concentrate in vacuo. If the solid is impure, recrystallize from Hexane/EtOAc.[1]

References

-

Synthesis of Chloronicotinic Acid Derivatives

-

Jubilant Ingrevia Limited. (2024). "Safety Data Sheet: 2-Chloronicotinic acid." (Provides baseline spectral data for the core scaffold). Link

-

-

Boc Protection Mechanisms

-

Spectral Data of Pyridine Derivatives

-

Commercial Reference Standards

-

Sigma-Aldrich. "2-((tert-Butoxycarbonyl)amino)-6-chloronicotinic acid Product Sheet." (Confirmation of CAS and physical properties). Link

-

Sources

Unlocking the Potential: A Technical Guide to the Applications of Chlorinated Nicotinic Acid Derivatives

Foreword: The Versatility of a Chlorinated Scaffold

The introduction of chlorine atoms onto the nicotinic acid backbone dramatically alters its electronic properties and metabolic stability, opening up a vast landscape of potential applications. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and practical applications of chlorinated nicotinic acid derivatives for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs and present validated protocols to empower your research and development endeavors.

The Synthetic Landscape: Crafting Chlorinated Nicotinic Acid Derivatives

The strategic placement of chlorine on the pyridine ring is fundamental to tuning the biological activity of nicotinic acid derivatives. The synthesis of these compounds typically involves direct chlorination of the nicotinic acid scaffold or building the molecule from chlorinated precursors.

A common and effective method for the synthesis of 2-chloronicotinic acid involves a two-step process starting from nicotinic acid.[1][2] The initial step is the N-oxidation of the pyridine ring, followed by chlorination. This method is advantageous due to its relatively high yield.[1]

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid

This protocol outlines a widely used method for the laboratory-scale synthesis of 2-chloronicotinic acid.

Causality of Experimental Choices:

-

N-oxidation: The initial N-oxidation of nicotinic acid is a critical step. The resulting N-oxide activates the pyridine ring, making the C2 position susceptible to nucleophilic attack during the subsequent chlorination step.

-

Chlorinating Agents: A combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is often employed.[1] PCl₅ is a powerful chlorinating agent, while POCl₃ can act as both a chlorinating agent and a solvent for the reaction.

Step-by-Step Methodology:

-

N-Oxidation:

-

In a round-bottom flask, dissolve nicotinic acid in a suitable solvent like glacial acetic acid.

-

Add hydrogen peroxide (H₂O₂) dropwise to the solution while stirring and maintaining the temperature below 40°C.

-

After the addition is complete, heat the mixture to 70-80°C for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully evaporate the solvent under reduced pressure to obtain nicotinic acid N-oxide.

-

-

Chlorination:

-

In a separate flask equipped with a reflux condenser and a dropping funnel, place phosphorus oxychloride (POCl₃).

-

Carefully add phosphorus pentachloride (PCl₅) portion-wise to the POCl₃.

-

Add the nicotinic acid N-oxide obtained in the previous step to the mixture in small portions.

-

Heat the reaction mixture to 100-110°C and maintain it at this temperature for 2-3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The crude 2-chloronicotinic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-chloronicotinic acid.

-

Pharmaceutical Applications: From Inflammation to Infection

The unique physicochemical properties of chlorinated nicotinic acid derivatives make them attractive candidates for drug development, with demonstrated potential in treating a range of conditions from inflammatory disorders to microbial infections.

Anti-inflammatory Agents

Chlorinated nicotinic acid derivatives have shown significant promise as anti-inflammatory agents.[3][4] Their mechanism of action is often linked to the inhibition of key inflammatory mediators.

Mechanism of Action: The anti-inflammatory effects of certain nicotinic acid derivatives are attributed to their ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3]

Quantitative Data on Anti-inflammatory Activity:

| Compound/Derivative | Assay | Target/Cell Line | IC₅₀ / Activity | Reference |

| Nicotinic Acid Derivative 4h | Nitrite Inhibition | RAW 264.7 macrophages | Potent Activity | [3] |

| Nicotinic Acid Derivative 5b | Nitrite Inhibition | RAW 264.7 macrophages | Potent Activity | [3] |

| 2-Aryl Nicotinic Acid Derivatives | Carrageenan-induced paw edema | Rats | Significant Reduction in Edema | [4] |

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol details a standard method for evaluating the in vivo anti-inflammatory activity of test compounds in a rodent model.[5][6][7]

Causality of Experimental Choices:

-

Carrageenan as Inducer: Carrageenan is a sulfated polysaccharide that induces a biphasic acute inflammatory response when injected into the sub-plantar tissue of a rodent's paw. This allows for the assessment of a compound's ability to inhibit edema formation.

-

Plethysmometer Measurement: A plethysmometer provides a precise and quantitative measurement of paw volume, allowing for the accurate determination of edema and its inhibition.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration:

-

Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) to the control group.

-

Administer a standard anti-inflammatory drug (e.g., indomethacin or diclofenac sodium) to the standard group.

-

Administer the test chlorinated nicotinic acid derivative at different doses to the test groups. Administration is typically done orally (p.o.) or intraperitoneally (i.p.).

-

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to the initial paw volume.

-

Calculate the percentage inhibition of edema for the standard and test groups compared to the control group using the following formula:

-

% Inhibition = [(V_c - V_t) / V_c] * 100

-

Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

-

Workflow for In Vivo Anti-inflammatory Assay:

Caption: Workflow of the carrageenan-induced paw edema assay.

Antimicrobial Agents

The incorporation of chlorine into the nicotinic acid structure has been shown to enhance antimicrobial activity against a range of pathogenic bacteria and fungi.[8]

Mechanism of Action: While the exact mechanisms can vary, some chlorinated nicotinic acid derivatives are thought to interfere with microbial metabolic pathways or disrupt cell membrane integrity.

Quantitative Data on Antimicrobial Activity:

| Derivative Type | Organism | MIC (µg/mL) | Reference |

| Acylhydrazones of Nicotinic Acid | Staphylococcus epidermidis | 1.95 | [8] |

| Acylhydrazones of Nicotinic Acid | Staphylococcus aureus (MRSA) | 7.81 | [8] |

| 3-acetyl-1,3,4-oxadiazolines | Candida albicans | 15.62 | [8] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[1][9][10][11]

Causality of Experimental Choices:

-

Serial Dilution: This allows for the determination of the lowest concentration of the compound that inhibits microbial growth.

-

McFarland Standard: Standardizing the inoculum ensures that the results are reproducible and comparable across different experiments.

-

Positive and Negative Controls: These are essential for validating the assay. The growth control ensures that the media and conditions support microbial growth, while the sterility control confirms that the media is not contaminated.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

From a fresh culture of the test microorganism on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the chlorinated nicotinic acid derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Agrochemical Innovations: Protecting Crops with Precision

Chlorinated nicotinic acid derivatives have made a significant impact in the field of agriculture, particularly as a class of insecticides known as neonicotinoids.[12] These compounds offer high efficacy against a broad spectrum of pests.[13][14]

Mechanism of Action: The Nicotinic Acetylcholine Receptor (nAChR)

The primary target of neonicotinoid insecticides is the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[15][16] These compounds act as agonists at the nAChR, mimicking the action of the neurotransmitter acetylcholine (ACh).[17][18]

The binding of the chlorinated nicotinic acid derivative to the nAChR leads to the opening of the ion channel, resulting in an influx of Na⁺ and Ca²⁺ ions.[19][20] This causes continuous stimulation of the nerve cells, leading to hyperexcitation, paralysis, and ultimately, the death of the insect. The selectivity of these insecticides for insects over mammals is attributed to differences in the structure and subunit composition of the nAChRs.[15]

Signaling Pathway of Neonicotinoid Insecticides:

Sources

- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. inotiv.com [inotiv.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Broth Microdilution | MI [microbiology.mlsascp.com]

- 10. journals.asm.org [journals.asm.org]

- 11. rr-asia.woah.org [rr-asia.woah.org]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. jocpr.com [jocpr.com]

- 15. Structural factors contributing to insecticidal and selective actions of neonicotinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 18. ftp.rush.edu [ftp.rush.edu]

- 19. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. derangedphysiology.com [derangedphysiology.com]

Stability and Storage of Boc-Protected Amino Acids: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the critical parameters governing the stability and optimal storage of tert-butoxycarbonyl (Boc)-protected amino acids. As foundational building blocks in peptide synthesis and various other applications within drug discovery and development, the chemical integrity of these reagents is paramount to ensuring the successful synthesis of high-quality, target molecules. This document delves into the chemical properties of the Boc protecting group, common degradation pathways, recommended storage and handling protocols, and analytical methodologies for quality control. This guide is intended for researchers, scientists, and drug development professionals who rely on the consistent performance of Boc-protected amino acids in their work.

Introduction: The Central Role of Boc-Protected Amino Acids in Synthesis

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). Its widespread use stems from its unique chemical properties: it is stable under a wide range of reaction conditions, including basic and nucleophilic environments, yet can be readily cleaved under mild acidic conditions. This orthogonality allows for the selective deprotection of the α-amino group, enabling the stepwise elongation of a peptide chain.

However, the very lability that makes the Boc group so useful also renders it susceptible to degradation if not handled and stored correctly. The purity of Boc-amino acid starting materials directly impacts the efficiency of coupling reactions and the purity profile of the final synthetic product. Even minor degradation can introduce impurities that are difficult to remove in downstream purification steps, potentially compromising the biological activity and safety of the final molecule. Therefore, a thorough understanding of the factors influencing the stability of Boc-protected amino acids is not merely a matter of good laboratory practice but a critical component of a robust and reproducible synthetic strategy.

Chemical Stability of the Boc Protecting Group

The stability of a Boc-protected amino acid is intrinsically linked to the chemical nature of the tert-butoxycarbonyl group itself. The Boc group is a carbamate, and its stability is dictated by the electronic and steric properties of the tert-butyl group.

Key Stability Characteristics:

-

Acid Lability: The Boc group is readily cleaved by acids.[1][2] The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[2] This cleavage can be achieved with various acids, with trifluoroacetic acid (TFA) in dichloromethane (DCM) being a common choice for deprotection during synthesis.[3]

-

Base and Nucleophile Stability: The Boc group is stable to a wide range of basic conditions and nucleophiles, a property that is fundamental to its use in orthogonal protection strategies.[3]

-

Stability to Catalytic Hydrogenolysis: Unlike the benzyloxycarbonyl (Cbz) protecting group, the Boc group is stable to catalytic hydrogenolysis conditions.[1]

Factors Influencing the Stability of Boc-Protected Amino Acids

Several environmental factors can influence the stability of Boc-protected amino acids during storage. Understanding and controlling these factors is crucial for maximizing the shelf life and ensuring the quality of these critical reagents.

Temperature

Temperature is a critical factor affecting the stability of Boc-protected amino acids. While many are relatively stable at room temperature for short periods, long-term storage at elevated temperatures can lead to degradation.

-

Recommended Long-Term Storage: For long-term storage, it is recommended to store Boc-protected amino acids at refrigerated temperatures, typically between 2°C and 8°C.[] For extended periods, storage at -20°C is often recommended to further minimize the rate of any potential degradation.[5]

-

Thermal Deprotection: At significantly elevated temperatures, thermal deprotection of the Boc group can occur even in the absence of acid. However, this typically requires temperatures far above those encountered during standard storage.[6]

Moisture and Hygroscopicity

Many amino acid derivatives are hygroscopic, meaning they can absorb moisture from the atmosphere.[6] The presence of water can be detrimental to the stability of Boc-protected amino acids for several reasons:

-

Hydrolysis: While the Boc group is generally stable to neutral water, the presence of moisture can facilitate hydrolysis, especially if acidic or basic impurities are present.

-

Physical Changes: Absorption of moisture can lead to clumping and difficulty in accurately weighing the compound.

It is therefore essential to store Boc-protected amino acids in tightly sealed containers in a dry environment. The use of desiccants is also recommended. When removing a container from refrigerated storage, it is crucial to allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[]

Light

Certain amino acids, particularly those with aromatic side chains such as tryptophan, are susceptible to photodegradation.[7] While the Boc group itself is not inherently photo-labile, exposure to light, especially UV light, can lead to the degradation of the amino acid side chain. Therefore, it is best practice to store Boc-protected amino acids in opaque containers or in a dark environment to protect them from light.[8]

pH

As previously discussed, the Boc group is sensitive to acidic conditions. It is imperative to avoid storing Boc-protected amino acids in environments where they may be exposed to acidic vapors. Conversely, the Boc group is stable under neutral and basic conditions.[6]

Common Degradation Pathways and Products

The primary degradation pathway for Boc-protected amino acids is the acid-catalyzed cleavage of the Boc group. However, other degradation pathways, particularly involving the amino acid side chain, can also occur.

Acid-Catalyzed Deprotection

This is the most common degradation pathway, resulting in the formation of the free amino acid, isobutylene, and carbon dioxide. The presence of even trace amounts of acidic impurities in the storage environment can initiate this process over time.

Caption: Acid-catalyzed degradation pathway of a Boc-protected amino acid.

Oxidation of Susceptible Side Chains

Certain amino acid side chains are susceptible to oxidation, which can occur during storage if the material is exposed to air (oxygen).

-

Methionine: The thioether side chain of methionine can be oxidized to methionine sulfoxide.[9] This can be a significant issue, and in some cases, Fmoc-Met(O)-OH is intentionally used in synthesis to be reduced back to methionine at a later stage.[2]

-

Tryptophan: The indole ring of tryptophan is also susceptible to oxidation, which can lead to the formation of various oxidized species, including N'-formylkynurenine.[10][11] The use of a Boc group on the indole nitrogen of tryptophan (Boc-Trp(Boc)-OH) can help to stabilize the side chain against some side reactions during synthesis.[11][]

-

Cysteine: The thiol group of cysteine is readily oxidized to form a disulfide bond, leading to the formation of cystine.

To mitigate oxidative degradation, it is recommended to store susceptible Boc-amino acids under an inert atmosphere (e.g., argon or nitrogen) and to minimize their exposure to air.

Recommended Storage Conditions

Based on the factors discussed above, the following storage conditions are recommended to ensure the long-term stability of Boc-protected amino acids.

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-term: -20°C to 5°C[][5] Short-term: Room Temperature | Minimizes the rate of chemical degradation. |

| Atmosphere | Tightly sealed container, preferably under an inert gas (e.g., Argon, Nitrogen) | Prevents moisture absorption and oxidation. |

| Light | In an opaque container or stored in the dark[8] | Protects against photodegradation of sensitive amino acids. |

| Moisture | Dry environment, consider using a desiccator | Prevents hydrolysis and physical clumping. |

Quality Control and Stability Assessment

Regular quality control testing is essential to ensure the purity and integrity of Boc-protected amino acid stocks, especially for those that have been stored for an extended period. Several analytical techniques can be employed for this purpose.

Experimental Protocols for Purity Assessment

HPLC is a powerful technique for the quantitative assessment of purity and the detection of degradation products. A reverse-phase HPLC method is typically employed.

Protocol: General Purpose Gradient HPLC Method for Boc-Amino Acid Purity

-

Objective: To determine the purity of a Boc-protected amino acid and to separate it from potential impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the Boc-amino acid sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Data Analysis: The purity of the Boc-amino acid is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected components.

Caption: Experimental workflow for HPLC purity analysis of Boc-amino acids.

TLC is a rapid and cost-effective qualitative technique for monitoring the purity of Boc-amino acids and detecting the presence of impurities.

Protocol: TLC for Monitoring Boc-Amino Acid Stability

-

Objective: To qualitatively assess the purity of a Boc-amino acid and detect the presence of the corresponding free amino acid.

-

Stationary Phase: Silica gel 60 F254 TLC plates.

-

Mobile Phase: A mixture of dichloromethane, methanol, and acetic acid (e.g., 95:5:0.1 v/v/v). The exact ratio may need to be optimized depending on the specific Boc-amino acid.

-

Sample Preparation: Dissolve a small amount of the Boc-amino acid in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1-2 mg/mL.

-

Procedure:

-

Spot the sample solution onto the baseline of the TLC plate.

-

Develop the plate in a chamber saturated with the mobile phase.

-

After development, visualize the spots under UV light (254 nm).

-

Stain the plate with a ninhydrin solution and gently heat. The free amino acid will appear as a colored spot (typically purple or yellow).

-

-

Interpretation: The presence of a spot at the baseline that stains positive with ninhydrin indicates the presence of the free amino acid, a product of Boc-group degradation.

qNMR is a powerful primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[7][13]

Protocol: Purity Determination of Boc-Amino Acids by qNMR

-

Objective: To determine the absolute purity of a Boc-amino acid using an internal standard.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a resonance signal that does not overlap with the analyte signals.

-

Solvent: A deuterated solvent in which both the Boc-amino acid and the internal standard are soluble (e.g., DMSO-d6, CDCl3).

-

Procedure:

-

Accurately weigh a specific amount of the Boc-amino acid and the internal standard into a vial.

-

Dissolve the mixture in a precise volume of the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

-

-

Data Analysis:

-

Integrate a well-resolved signal from the Boc-amino acid and a signal from the internal standard.

-

Calculate the purity of the Boc-amino acid using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_std = Purity of the internal standard

-

-

Long-Term Stability Studies

For critical applications, particularly in pharmaceutical development, conducting a formal long-term stability study is recommended to establish a re-test period or shelf life for Boc-protected amino acids. These studies should be designed according to ICH guidelines.[14][15]

Framework for a Long-Term Stability Study:

-

Batch Selection: Use at least three representative batches of the Boc-amino acid.[14]

-

Storage Conditions: Store samples at the recommended long-term storage condition (e.g., 5°C ± 3°C) and at an accelerated condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

-

Testing Frequency: For long-term studies, test the samples every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[15]

-

Analytical Tests: At each time point, test the samples for appearance, purity (by a validated HPLC method), and identity.

Conclusion

The chemical integrity of Boc-protected amino acids is a critical determinant of success in peptide synthesis and other synthetic applications. While generally stable compounds, their susceptibility to degradation through various pathways, most notably acid-catalyzed deprotection and side-chain oxidation, necessitates careful attention to storage and handling. By adhering to the principles outlined in this guide—including storage at low temperatures, in a dry and inert atmosphere, and protected from light—researchers can significantly extend the shelf life of these valuable reagents and ensure their consistent performance. The implementation of a robust quality control program, utilizing analytical techniques such as HPLC and qNMR, provides a self-validating system to confirm the purity of Boc-amino acids before their use, thereby upholding the principles of scientific integrity and contributing to the successful outcome of research and development endeavors.

References

-

Eurofins. (n.d.). Analysis of amino acids (2.2.56) detectables by ninhydrin and ammonium. Retrieved from [Link]

-

AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

-

Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

European Pharmacopoeia. (n.d.). 2.2.56. Amino Acid Analysis. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Zhao, H., et al. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of. American Journal of Analytical Chemistry, 17(1). Retrieved from [Link]

-

Cai, C., & Ziemann, P. J. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4011-4029. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Section 6: Pharmaceutical particulars - Rev. 1. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]

-

Davies, M. J. (1990). Chemical modification of tryptophan residues and stability changes in proteins. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1041(2), 157-163. Retrieved from [Link]

-

Guiochon, G., et al. (2015). Separation of Amino-Acids by Reversed Phase Chromatography: Development of a Model Mixture Dedicated to the Study of Solvent Gradient Chromatography Processes. ResearchGate. Retrieved from [Link]

-

Peng, C., & Chan, C. K. (2001). Hygroscopicity of Water-Soluble Organic Compounds in Atmospheric Aerosols: Amino Acids and Biomass Burning Derived Organic Species. Environmental Science & Technology, 35(22), 4495-4501. Retrieved from [Link]

-

Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

-

Davies, M. J. (2011). Photo-oxidation of proteins. Photochemical & Photobiological Sciences, 11(1), 37-51. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

-

Claridge, T. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

Hensel, M., et al. (2011). Identification of Potential Sites for Tryptophan Oxidation in Recombinant Antibodies Using tert-Butylhydroperoxide and Quantitative LC-MS. PLOS ONE, 6(3), e17708. Retrieved from [Link]

-

LCGC International. (n.d.). Gradient HPLC for Reversed-Phase Separations. Retrieved from [Link]

-

Ye, C., et al. (2024). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Communications Earth & Environment, 5(1), 1-9. Retrieved from [Link]

-

Aapptec. (n.d.). Fmoc-Met(O)-OH; N-Fmoc-L-methionine-D,L-sulfoxide; CAS 76265-70-8. Retrieved from [Link]

-

K.K. Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Retrieved from [Link]

-

Góngora-Benítez, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Molecules, 28(8), 3569. Retrieved from [Link]

-

Scribd. (n.d.). 2.2.56. Amino Acid Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Retrieved from [Link]

-

European Medicines Agency. (2003). Q1A(R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Retrieved from [Link]

-

Morell, M., et al. (2011). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomedicine and Biotechnology, 2011, 619570. Retrieved from [Link]

Sources

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 2. peptide.com [peptide.com]

- 3. Quantitative Analysis of the Whole-Body Metabolic Fate of Branched-Chain Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. acp.copernicus.org [acp.copernicus.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biotage.com [biotage.com]

- 10. Chemical modification of tryptophan residues and stability changes in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fmoc-Trp(Boc)-OH | 143824-78-6 | Benchchem [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to 2-Boc-amino-6-chloro-nicotinic acid: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((tert-butoxycarbonyl)amino)-6-chloronicotinic acid, commonly referred to as 2-Boc-amino-6-chloro-nicotinic acid, is a pivotal synthetic intermediate in the field of medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring a carboxylic acid, a Boc-protected amine, and a chloro-substituted pyridine ring, makes it a versatile building block for the synthesis of a wide array of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, purification, and analytical characterization of this important compound, with a focus on its applications in the development of novel pharmaceuticals.

Molecular Profile

The precise chemical identity of 2-Boc-amino-6-chloro-nicotinic acid is crucial for its effective utilization in synthesis. Its key molecular identifiers and properties are summarized in the table below.

| Property | Value |

| Chemical Name | 2-((tert-butoxycarbonyl)amino)-6-chloronicotinic acid |

| Molecular Formula | C₁₁H₁₃ClN₂O₄ |

| Molecular Weight | 272.7 g/mol |

| CAS Number | 1224194-44-8 |

| Appearance | Yellow powder |

| Storage Temperature | 0-8 °C |

The structure of 2-Boc-amino-6-chloro-nicotinic acid, illustrated below, reveals the strategic placement of its functional groups. The carboxylic acid at the 3-position of the pyridine ring provides a handle for amide bond formation and other coupling reactions. The chlorine atom at the 6-position is a key site for nucleophilic substitution, allowing for the introduction of various functionalities. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino group ensures chemoselectivity in multi-step syntheses, as it can be readily removed under acidic conditions to liberate the free amine for further elaboration.

Chemical Structure of 2-Boc-amino-6-chloro-nicotinic acid

A 2D representation of the chemical structure of 2-Boc-amino-6-chloro-nicotinic acid.

Synthesis and Purification

The synthesis of 2-Boc-amino-6-chloro-nicotinic acid typically starts from the commercially available 2-amino-6-chloronicotinic acid. The key transformation is the protection of the amino group with the tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of 2-Boc-amino-6-chloro-nicotinic acid

Materials:

-

2-Amino-6-chloronicotinic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dioxane, or acetonitrile)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-6-chloronicotinic acid in the chosen anhydrous solvent.

-

Addition of Base: Add triethylamine (typically 1.1 to 1.5 equivalents) to the solution and stir for a few minutes. The base acts as a scavenger for the acid generated during the reaction.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, typically 1.1 to 1.2 equivalents) portion-wise or as a solution in the same solvent. The reaction is usually carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with water, 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Causality Behind Experimental Choices:

-

The choice of an anhydrous solvent is critical to prevent the hydrolysis of Boc₂O.

-

The use of a non-nucleophilic base like triethylamine is important to avoid competing reactions.

-